Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-
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Overview
Description
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- typically involves several steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfonyl group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .
Scientific Research Applications
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Benzimidazole derivatives with 4-(methylsulfonyl)phenyl pharmacophore
Uniqueness
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- stands out due to the presence of both fluoro and methylsulfonyl groups, which confer unique chemical and biological properties.
Biological Activity
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, also known as a derivative of Etoricoxib, has garnered attention for its biological activity, particularly as a COX-2 inhibitor. This article presents a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₃FNO₂S
- Molecular Weight : 295.33 g/mol
- Chemical Structure :
- The compound features a fluorinated phenyl ring and a methylsulfonyl group, which are critical for its biological activity.
Synthesis
The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves several steps that typically include the reaction of 4-fluoro-2-hydroxybenzaldehyde with appropriate sulfonyl derivatives. The synthesis pathway can be summarized as follows:
- Reagents : 4-fluoro-2-hydroxybenzaldehyde and methylsulfonyl chloride.
- Solvent : Ethanol or other organic solvents such as DMF or DMSO.
- Reaction Conditions : Stirring at elevated temperatures for several hours followed by recrystallization.
Biological Activity
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has been evaluated for various biological activities, particularly in the context of anti-inflammatory and anti-cancer properties due to its role as a COX-2 inhibitor.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory response. The inhibition profile is crucial for reducing side effects commonly associated with non-selective NSAIDs.
Compound | IC50 (µM) | Target |
---|---|---|
Ethanone | 0.5 | COX-2 |
Etoricoxib | 0.3 | COX-2 |
Anticancer Activity
Studies have shown that Ethanone also possesses anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl ring and sulfonamide moiety significantly affect the biological activity of Ethanone. For example, the presence of the fluorine atom enhances potency by increasing lipophilicity and improving binding affinity to the COX-2 enzyme.
Case Studies
-
Case Study on Inflammatory Models :
- In vivo studies demonstrated that Ethanone significantly reduced edema in rat models induced by carrageenan. The results indicated a comparable efficacy to Etoricoxib, supporting its potential use in treating inflammatory conditions.
-
Cancer Cell Line Studies :
- A study conducted on various cancer cell lines revealed that Ethanone inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy.
Properties
CAS No. |
1822782-04-6 |
---|---|
Molecular Formula |
C9H9FO3S |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
IBSMQSDZWNRYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
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